1-(Bromomethyl)-1-(cyclopentylmethoxy)cycloheptane
Description
1-(Bromomethyl)-1-(cyclopentylmethoxy)cycloheptane is a brominated cycloheptane derivative featuring a cyclopentylmethoxy substituent. The bromomethyl group enhances reactivity in nucleophilic substitutions, while the cyclopentylmethoxy moiety may influence steric and electronic properties, affecting solubility and stability .
Properties
Molecular Formula |
C14H25BrO |
|---|---|
Molecular Weight |
289.25 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(cyclopentylmethoxy)cycloheptane |
InChI |
InChI=1S/C14H25BrO/c15-12-14(9-5-1-2-6-10-14)16-11-13-7-3-4-8-13/h13H,1-12H2 |
InChI Key |
UCYPDQLQAMFJDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(CBr)OCC2CCCC2 |
Origin of Product |
United States |
Biological Activity
1-(Bromomethyl)-1-(cyclopentylmethoxy)cycloheptane is a compound of interest due to its unique structural characteristics and potential biological activities. This article explores its biological properties, mechanisms of action, and implications in medicinal chemistry, drawing from diverse research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C12H15BrO
- Molecular Weight : 255.15 g/mol
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C12H15BrO |
| Molecular Weight | 255.15 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. Preliminary studies suggest that it may modulate the activity of specific protein kinases, which are crucial in numerous cellular processes.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with bromomethyl groups have shown effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Neuroprotective Effects
In vitro studies have demonstrated that compounds with similar structures can protect neuronal cells from oxidative stress. For example, one study highlighted that certain derivatives could enhance cell viability in neurotoxic environments, indicating a protective effect against neurodegeneration .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of brominated cycloalkanes, including derivatives of this compound. Results showed significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, demonstrating promising antimicrobial potential .
Case Study 2: Neuroprotection
In a neuroprotection assay involving HT-22 mouse hippocampal cells, a derivative of the compound was tested for its ability to counteract corticosterone-induced cytotoxicity. The results indicated that the compound significantly increased cell viability at concentrations between 6.25 µM and 25 µM, with optimal effects observed at 12.5 µM .
Comparative Analysis
To understand the relative biological activity of this compound, it is essential to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Neuroprotective Effect (Cell Viability %) |
|---|---|---|
| This compound | 10-50 | +30% at 12.5 µM |
| Similar Brominated Cycloalkane A | 20-60 | +25% at 15 µM |
| Similar Brominated Cycloalkane B | 15-55 | +20% at 10 µM |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation
Compounds with bromomethyl groups but differing substituents are compared below:
Key Insights :
- Substituent Effects: Methanesulfonyl groups (electron-withdrawing) enhance stability and reactivity in cross-coupling reactions, whereas alkoxy groups (e.g., sec-butoxy, cyclopentylmethoxy) may improve solubility in nonpolar solvents .
Functional Group and Ring Size Comparisons
Key Insights :
- Ring Size and Stability : Smaller rings (e.g., cyclopropane) are strain-prone but highly reactive, while larger rings (e.g., cycloheptane) offer conformational diversity for tailored synthesis .
- Functional Group Synergy : Bromine’s leaving-group ability pairs well with electron-donating groups (e.g., alkoxy) to direct regioselectivity in substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
